7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine
Overview
Description
“7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine” is a chemical compound with the empirical formula C6H4ClN3S . It is considered an important analog of the purine ring .
Synthesis Analysis
Thiazolopyrimidine derivatives, including “7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine”, have been synthesized for their potential therapeutic applications . In one study, new 7-oxo-, 7-chloro-, and 7-amino-5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives were synthesized and evaluated for their potential anticancer activity .Molecular Structure Analysis
The molecular weight of “7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine” is 171.61 . The structure of the compound can be represented by the SMILES string ClC1=NC=NC2=C1N=CS2 .Chemical Reactions Analysis
Thiazolopyrimidine derivatives, including “7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine”, have been synthesized and evaluated for their potential therapeutic applications . The synthesis of new thiazolo[4,5-d]pyrimidine analogs for their potential use as COX-inhibitors has also been reported .Physical And Chemical Properties Analysis
“7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine” is a solid compound . Its empirical formula is C6H4ClN3S and it has a molecular weight of 171.61 .Scientific Research Applications
Anticancer Agents
7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine: derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown potent cytotoxicity and inhibitory activity against topoisomerase I, an enzyme crucial for DNA replication in cancer cells . The development of these inhibitors is aimed at overcoming the limitations of current cancer therapies, such as chemical instability and drug resistance.
Topoisomerase I Inhibitors
As part of their role as anticancer agents, these derivatives have been studied for their ability to inhibit topoisomerase I. This enzyme is a target for cancer treatment due to its role in DNA replication. The compounds’ binding modes with the topoisomerase I/DNA complex have been proposed, which could lead to the design of more effective cancer treatments .
Phosphatidylinositol 3-Kinase Inhibitors
The thiazolo[5,4-d]pyrimidine scaffold is being investigated for its role in inhibiting phosphatidylinositol 3-kinase (PI3K). PI3K inhibitors have significant potential in treating various diseases, including cancer, due to their role in cell growth and survival pathways .
Ubiquitin-Specific Protease 7 Inhibitors
These compounds are also being explored for their ability to inhibit ubiquitin-specific protease 7 (USP7). USP7 plays a role in regulating the stability of proteins involved in tumor suppression and DNA repair, making it a valuable target for cancer therapy .
Stearoyl-CoA Desaturase Inhibitors
The inhibition of stearoyl-CoA desaturase (SCD) is another potential application. SCD is involved in lipid metabolism, and its inhibitors are being researched for the treatment of metabolic disorders, obesity, and possibly cancer .
Growth Hormone Secretagogue Receptor Type 1a Antagonists
Compounds based on the thiazolo[5,4-d]pyrimidine structure have been studied as antagonists for the growth hormone secretagogue receptor type 1a (GHSR1a). This receptor is involved in the regulation of growth hormone release and appetite, making it a target for disorders related to growth and metabolism .
Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors
These derivatives have been evaluated as positive allosteric modulators of α7 nicotinic acetylcholine receptors. Modulation of these receptors has implications for treating neurodegenerative diseases and cognitive disorders .
Key Intermediates in Synthesis of Bioactive Molecules
Lastly, the thiazolo[5,4-d]pyrimidine core is used as a key intermediate in the synthesis of various bioactive molecules. These include SecA inhibitors, p21-activated kinase 4 inhibitors, epidermal growth factor receptor kinase inhibitors, and fractalkine receptor antagonists, all of which have significant therapeutic potential .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to exhibit inhibitory activity against various targets such as topoisomerase i , phosphatidylinositol 3-kinase , and ubiquitin-specific protease 7 .
Mode of Action
It’s worth noting that thiazolo[4,5-d]pyrimidin-7 (6h)-ones, a similar class of compounds, have been reported to inhibit topoisomerase i . They cause DNA damage during cell replication by stabilizing the topoisomerase I/DNA complex, thus efficiently inhibiting the proliferation of cancer cells .
Biochemical Pathways
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to affect various pathways, including those involving topoisomerase i .
Result of Action
Similar thiazolo[4,5-d]pyrimidine derivatives have been reported to exhibit antiproliferative effects against various cancer cell lines .
Action Environment
It’s worth noting that the compound is a solid at room temperature , which may influence its stability and efficacy.
properties
IUPAC Name |
7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3S/c1-3-9-5(7)4-6(10-3)11-2-8-4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFFHMTVGVHVMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343716 | |
Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
CAS RN |
13316-09-1 | |
Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90343716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-5-methyl-[1,3]thiazolo[5,4-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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